molecular formula C19H23NO6 B3707922 3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3707922
M. Wt: 361.4 g/mol
InChI Key: CUPXJGBXAHBDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethyl, dimethoxyphenyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with ammonia or primary amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to calcium channels, thereby modulating calcium influx and affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,5-Dimethyl-4-methoxyphenylboronic Acid: Shares some structural similarities but differs in its boronic acid functionality.

Uniqueness

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties. Its combination of dimethyl, dimethoxyphenyl, and ethyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

dimethyl 4-(2,3-dimethoxyphenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-6-20-10-13(18(21)25-4)16(14(11-20)19(22)26-5)12-8-7-9-15(23-2)17(12)24-3/h7-11,16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPXJGBXAHBDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(C(=C1)C(=O)OC)C2=C(C(=CC=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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